![molecular formula C6H9NO3S B14204923 (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol CAS No. 821806-17-1](/img/structure/B14204923.png)
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method is the nucleophilic substitution reaction where the thiazole derivative reacts with an epoxide or a halohydrin under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxyl groups in the diol moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 3-[(1,3-Thiazol-5-yl)oxy]propanal or 3-[(1,3-Thiazol-5-yl)oxy]propanone.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters depending on the substituents used.
科学的研究の応用
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-[(1,3-Thiazol-5-yl)oxy]propan-1-ol: Lacks the second hydroxyl group, which may affect its reactivity and biological activity.
3-[(1,3-Thiazol-5-yl)oxy]propanoic acid: Contains a carboxylic acid group instead of a diol, leading to different chemical properties and applications.
2-(1,3-Thiazol-5-yl)ethanol: Shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is unique due to the presence of both a thiazole ring and a diol moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
821806-17-1 |
|---|---|
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC名 |
(2R)-3-(1,3-thiazol-5-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-2-5(9)3-10-6-1-7-4-11-6/h1,4-5,8-9H,2-3H2/t5-/m1/s1 |
InChIキー |
ZUQANYDGQILHGF-RXMQYKEDSA-N |
異性体SMILES |
C1=C(SC=N1)OC[C@@H](CO)O |
正規SMILES |
C1=C(SC=N1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
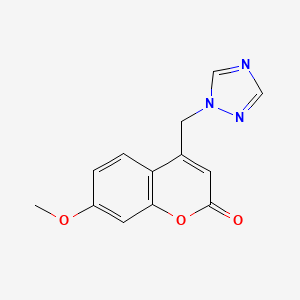
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
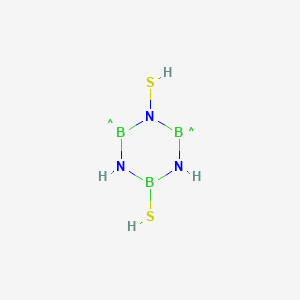
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
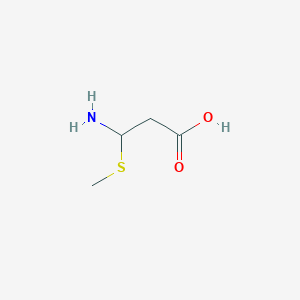
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)

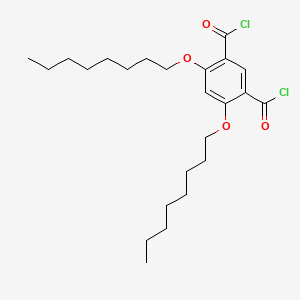
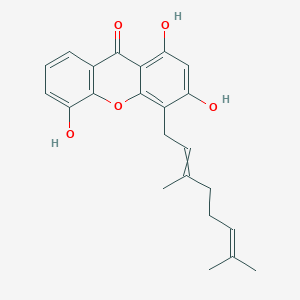
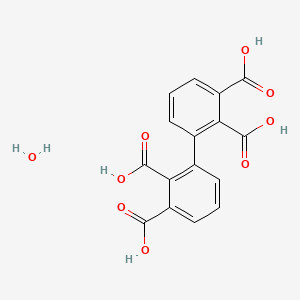
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
